

Application Notes and Protocols: 4-Chloro-5-fluoropyrimidine in Agrochemical Preparation

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Compound of Interest

Compound Name: 4-Chloro-5-fluoropyrimidine

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These application notes provide a comprehensive overview of the use of **4-chloro-5-fluoropyrimidine** and its derivatives as key intermediates in the synthesis of various agrochemicals, including fungicides, herbicides, and insecticides. The document details synthetic methodologies, presents quantitative biological activity data, and illustrates relevant biochemical pathways.

Introduction

4-Chloro-5-fluoropyrimidine is a versatile heterocyclic building block utilized in the synthesis of a variety of biologically active molecules. The presence of the pyrimidine core, substituted with a reactive chlorine atom and a fluorine atom, allows for diverse chemical modifications, making it an attractive scaffold for the development of novel agrochemicals. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of the final product. This document outlines specific applications of **4-chloro-5-fluoropyrimidine** derivatives in the preparation of fungicides, herbicides, and insecticides, providing detailed protocols and biological activity data to support further research and development in this area.

Fungicidal Applications

Derivatives of **4-chloro-5-fluoropyrimidine** have shown significant promise in the development of fungicides. A notable example is its role as a key intermediate in the synthesis

of voriconazole, a broad-spectrum triazole antifungal agent.[\[1\]](#)[\[2\]](#) The pyrimidine moiety is crucial for the biological activity of these compounds.

Quantitative Data for Fungicidal Activity

The following table summarizes the fungicidal activity of representative pyrimidine derivatives against various plant pathogens. While not all are direct derivatives of **4-chloro-5-fluoropyrimidine**, they illustrate the potential of the fluoropyrimidine scaffold.

Compound ID	Target Pathogen	Activity Type	EC50 / IC50 (mg/L)	Reference
U7	Pseudoperonospora cubensis	Fungicidal	24.94 ± 2.13	[3]
U8	Pseudoperonospora cubensis	Fungicidal	30.79 ± 2.21	[3]
5c	Rhizoctonia solani	Fungicidal	98.94% inhibition at 0.1 µg/mL	[4]
7a	Rhizoctonia solani	Fungicidal	83.40% inhibition at 0.1 µg/mL	[4]
6c	Rhizoctonia solani	Fungicidal	71.40% inhibition at 0.1 µg/mL	[4]
3b	Rhizoctonia solani	Fungicidal	65.87% inhibition at 0.1 µg/mL	[4]
5h	Botrytis cinerea (cucumber)	Fungicidal	72.31% inhibition at 50 µg/mL	[5]
5o	Botrytis cinerea (cucumber)	Fungicidal	80.38% inhibition at 50 µg/mL	[5]

Experimental Protocol: Synthesis of a Voriconazole Analogue Intermediate

This protocol describes a representative synthesis of a key intermediate for a voriconazole analogue, starting from a **4-chloro-5-fluoropyrimidine** derivative.

Materials:

- 6-ethyl-5-fluoropyrimidin-4(3H)-one
- Dichloromethane (DCM)
- N,N-dimethylformamide (DMF)
- Triethylamine (TEA)
- Phosphoryl chloride (POCl_3)
- 3N Hydrochloric acid (HCl)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of dichloromethane and 57.4 mL of N,N-dimethylformamide.[2]
- Add 78.24 mL of triethylamine to the solution as a base.[2]
- Slowly add phosphoryl chloride (POCl_3) dropwise to the reaction mixture over a period of 30 minutes.[2]
- Stir the reaction mixture under reflux conditions for 5 hours to ensure complete reaction.[2]
- Cool the reaction mixture to room temperature.[2]
- Carefully add 352 mL of 3N hydrochloric acid solution, maintaining the temperature below 20°C.[2]
- Extract the aqueous phase with 100 mL of dichloromethane.[2]
- Combine the organic layers and wash with 100 mL of water.[2]

- Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the oily target product, 4-chloro-6-ethyl-5-fluoropyrimidine.[2]
- Confirm the product structure using $^1\text{H-NMR}$ spectroscopy.[2]

Mechanism of Action: Fungicidal Fluoropyrimidines

The primary mode of action for many fluoropyrimidine-based fungicides is the inhibition of ergosterol biosynthesis in fungi. Specifically, they target the cytochrome P450 enzyme 14α -demethylase (CYP51), which is a critical enzyme in the sterol biosynthesis pathway. Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death.



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Fungicidal mechanism of fluoropyrimidine derivatives.

Herbicidal Applications

Derivatives of **4-chloro-5-fluoropyrimidine** have also been investigated for their herbicidal properties. The introduction of various substituents on the pyrimidine ring can lead to compounds with potent herbicidal activity against a range of broadleaf and grassy weeds.

Quantitative Data for Herbicidal Activity

The following table presents the herbicidal activity of novel picolinic acid compounds derived from a fluorinated pyridine core, which shares structural similarities with the target scaffold. This data indicates the potential for developing effective herbicides from fluorinated heterocyclic compounds.

Compound ID	Weed Species	Activity Type	Inhibition (%) at 150 g ha ⁻¹ (pre- emergence)	Reference
W104	Brassica campestris	Herbicidal	70.8	[6]
W103	Brassica campestris	Herbicidal	13.9	[6]
W104	Echinochloa crus-galli	Herbicidal	65.3	[6]
W103	Echinochloa crus-galli	Herbicidal	40.1	[6]

Experimental Protocol: Synthesis of a Pyrimidinyloxyphenoxypropionate Herbicide Analogue

This protocol outlines a general method for the synthesis of a pyrimidinyloxyphenoxypropionate herbicide, which can be adapted for use with **4-chloro-5-fluoropyrimidine** derivatives.

Materials:

- 4-Chloro-2-mercaptopyrimidine derivative
- Methyl (R)-2-(4-hydroxyphenoxy)propanoate
- Potassium carbonate (K₂CO₃)
- N,N-dimethylformamide (DMF)

Procedure:

- Synthesize the required 4-chloro-2-mercaptopyrimidine derivative according to established literature methods.[7]

- In a round-bottom flask, combine the 4-chloro-2-mercaptopurine derivative (1.0 eq), methyl (R)-2-(4-hydroxyphenoxy)propanoate (1.1 eq), and potassium carbonate (1.5 eq) in DMF.
- Heat the reaction mixture at 80-100°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice water.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidinyloxyphenoxypropionate derivative.[7]

Mechanism of Action: Herbicidal Pyrimidine Derivatives

A novel mode of herbicidal action for certain pyrimidine derivatives involves the disruption of pyrimidine biosynthesis in plants. These compounds can act as inhibitors of key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), leading to a deficiency in essential pyrimidines required for DNA and RNA synthesis, ultimately causing plant death.



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Herbicidal mechanism of pyrimidine derivatives.

Insecticidal Applications

The versatility of the **4-chloro-5-fluoropyrimidine** scaffold extends to the development of insecticides. By introducing appropriate pharmacophores, novel insecticidal compounds with diverse modes of action can be synthesized.

Quantitative Data for Insecticidal Activity

The following table summarizes the insecticidal activity of novel pyrimidin-4-amine derivatives against various insect pests. This data highlights the potential of this class of compounds in crop protection.

Compound ID	Target Pest	Activity Type	LC50 (mg/L)	Reference
U7	Mythimna separata	Insecticidal	3.57 ± 0.42	[3]
U8	Mythimna separata	Insecticidal	4.22 ± 0.47	[3]
Flufenim (Control)	Mythimna separata	Insecticidal	3.14 ± 0.73	[3]

Experimental Protocol: Synthesis of a 5-Fluoro-N-phenylpyrimidin-4-amine Insecticide Analogue

This protocol provides a general route for the synthesis of a 5-fluoro-pyrimidin-4-amine derivative with potential insecticidal activity, starting from 2,4-dichloro-5-fluoropyrimidine.[8]

Materials:

- 2,4-dichloro-5-fluoropyrimidine
- 3-Nitroaniline
- Potassium carbonate (K_2CO_3)
- Dimethyl sulfoxide (DMSO)
- Substituted aniline
- Palladium on carbon (Pd/C)
- Methanol/Ethyl acetate mixture

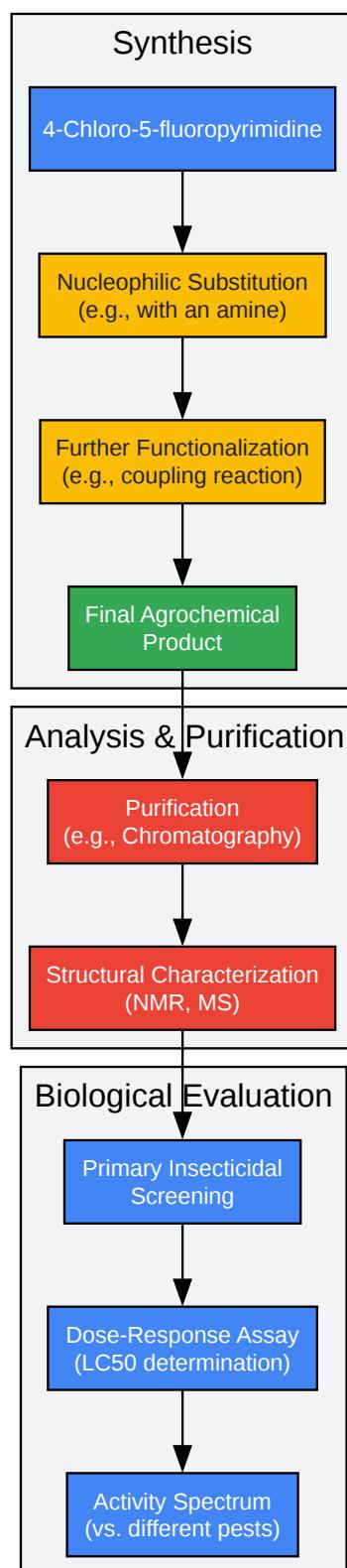
- Substituted benzylamine

Procedure:

- React 2,4-dichloro-5-fluoropyrimidine with 3-nitroaniline in the presence of potassium carbonate in DMSO to yield 2-chloro-5-fluoro-N-(3-nitrophenyl)pyrimidin-4-amine.[8]
- Perform a nucleophilic substitution of the remaining chlorine atom with a substituted aniline to introduce further diversity.
- Reduce the nitro group to an amino group using Pd/C in a methanol/ethyl acetate mixture to obtain the corresponding amino pyrimidine.[8]
- Finally, react the amino pyrimidine with a substituted benzylamine to yield the target 5-fluoro-N-phenylpyrimidin-4-amine derivatives.[8]
- Purify the final compounds using column chromatography and characterize them by NMR and mass spectrometry.[8]

Experimental Workflow: Synthesis of a Pyrimidine-based Insecticide

The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel pyrimidine-based insecticide.



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Workflow for insecticide synthesis and evaluation.

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